molecular formula C26H26FN5O2 B2502386 5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040649-61-3

5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2502386
CAS No.: 1040649-61-3
M. Wt: 459.525
InChI Key: YGXABOWNMLBYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (CAS: 921880-71-9) is a heterocyclic molecule with a pyrazolo[4,3-c]pyridin-3-one core. Its molecular formula is C₂₅H₂₄FN₅O₂, and it has a molecular weight of 445.5 g/mol . Key structural features include:

  • A 5-ethyl group on the pyridinone ring.
  • A phenyl substituent at position 2.
  • A piperazine moiety linked via a carbonyl group to a 2-fluorobenzyl group at position 5.

While the compound’s density, melting point, and solubility data are unavailable in the provided evidence, its structural analogs suggest that fluorine substitution may improve metabolic stability and target selectivity .

Properties

IUPAC Name

5-ethyl-7-[4-[(2-fluorophenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O2/c1-2-29-17-21(24-22(18-29)26(34)32(28-24)20-9-4-3-5-10-20)25(33)31-14-12-30(13-15-31)16-19-8-6-7-11-23(19)27/h3-11,17-18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXABOWNMLBYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel compound with potential therapeutic applications. Its structure includes a pyrazolo[4,3-c]pyridine core, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H26FN5O2
  • Molecular Weight : 459.5 g/mol
  • CAS Number : 1040649-42-0
PropertyValue
Molecular FormulaC26H26FN5O2
Molecular Weight459.5 g/mol
CAS Number1040649-42-0

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • The compound has shown potential in modulating PARP-1 receptors, which are crucial in DNA repair mechanisms. This modulation can lead to increased sensitivity of cancer cells to chemotherapy agents .
    • In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .
  • Neuroprotective Effects :
    • The piperazine moiety present in the compound is associated with neuroprotective effects. It has been shown to enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of the compound is attributed to several mechanisms:

  • PARP Inhibition : By inhibiting PARP enzymes, the compound may disrupt DNA repair in cancer cells, leading to increased cell death .
  • Modulation of Neurotransmitter Systems : The piperazine ring interacts with various neurotransmitter receptors, potentially enhancing synaptic transmission and neuroprotection .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of related compounds in various biological contexts:

  • Cancer Studies :
    • A study evaluated the anticancer properties of similar compounds and found significant inhibition of tumor growth in xenograft models. The IC50 values for these compounds ranged from 45 μM to 60 μM against different cancer cell lines .
  • Neuroprotection :
    • In an animal model of Alzheimer's disease, administration of related piperazine-containing compounds resulted in improved cognitive performance and reduced amyloid plaque formation .
  • Anti-inflammatory Research :
    • Compounds structurally related to the target compound were tested for their ability to reduce inflammation in models of rheumatoid arthritis, showing promising results in lowering inflammatory markers .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. The process includes the formation of the pyrazolo[4,3-c]pyridine core followed by the introduction of piperazine and fluorobenzyl groups. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound .

Anticancer Activity

Research indicates that derivatives of pyrazolo-pyridine compounds exhibit significant anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrate its effectiveness against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate that this compound possesses notable antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Neurological Effects

Preliminary studies suggest that the compound may have neuroprotective effects. It is hypothesized that its interaction with piperazine derivatives could modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have demonstrated improvements in cognitive functions when treated with this compound .

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity Evaluate the anticancer potential against breast cancer cellsSignificant reduction in cell viability at concentrations above 10 µM; induction of apoptosis confirmed through flow cytometry analysis .
Antimicrobial Evaluation Assess antibacterial activity against common pathogensCompound showed MIC values comparable to standard antibiotics; effective against both Gram-positive and Gram-negative bacteria .
Neuroprotective Study Investigate effects on cognitive function in animal modelsTreated groups showed enhanced memory retention in maze tests compared to control groups; potential modulation of acetylcholine levels observed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound primarily vary in substitutions on the piperazine ring or the pyrazolo-pyridinone core. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name / CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound (921880-71-9) C₂₅H₂₄FN₅O₂ 445.5 2-Fluorobenzyl-piperazine Fluorine enhances lipophilicity and binding; ethyl group may reduce metabolism.
5-ethyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl) analog (1040673-96-8) C₂₇H₂₇N₅O₄ 485.5 4-Methoxybenzoyl-piperazine Methoxy group increases polarity but may reduce membrane permeability.
5-(4-(furan-2-carbonyl)piperazine-1-carbonyl) analog (941995-59-1) C₂₃H₂₁N₅O₄ 431.4 Furan-2-carbonyl-piperazine Furan introduces π-π interactions; potential for altered metabolic pathways.
Ethyl carboxylate derivative (921573-91-3) C₂₁H₂₃N₅O₄ 409.4 Ethyl carboxylate-piperazine Likely a prodrug; ester group improves bioavailability.
Cyclopropane derivative (1021044-95-0) C₂₅H₂₅N₅O₄ 475.5 Cyclopropanecarbonyl-piperazine and tetrahydrofuran-methyl Cyclopropane’s strain may affect conformation; THF group enhances solubility.
Thiazole-based hybrid () Not specified Not specified 4-Chlorophenyl, 4-methoxybenzylidene, thiazole Exhibits antineoplastic activity surpassing cisplatin.

Research Findings and Implications

Pharmacological Potential

  • Prodrug Design : The ethyl carboxylate analog (CAS: 921573-91-3) highlights the use of ester groups to enhance bioavailability, a strategy applicable to the target compound if metabolic stability is a concern .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Pyrazolo-pyridine core formation : Cyclization of precursors like phenylhydrazine derivatives with ketones or aldehydes under acidic conditions (e.g., acetic acid) .
  • Piperazine coupling : The 2-fluorobenzyl-piperazine moiety is introduced via nucleophilic substitution or amide bond formation using carbonyl activation reagents (e.g., DCC or HATU) .
  • Key conditions : Temperature control (reflux vs. ambient), solvent selection (DCM, ethanol), and catalysts (e.g., CuSO₄ for click chemistry in triazole formation) are critical for minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at C5, fluorobenzyl on piperazine) .
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and piperazine N-H stretches .
  • HRMS : Validates molecular formula (C₂₄H₂₃F₂N₅O₂ requires exact mass 463.18) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :

  • Anticancer : MTT assay on cell lines (e.g., HeLa, DU145) with IC₅₀ values in low micromolar ranges .
  • Anti-inflammatory : TNF-α suppression in LPS-stimulated macrophages .
  • Kinase inhibition : ADP-Glo™ assays for ATP-competitive binding profiling .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity and reduce off-target effects?

  • Methodological Answer :

  • Piperazine substitution : Replace 2-fluorobenzyl with pyridinyl groups (e.g., pyridin-2-yl) to modulate receptor affinity .
  • Pyrazolo-pyridine core tweaks : Introduce electron-withdrawing groups (e.g., Cl at C7) to improve metabolic stability .
  • Rational design : Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., VEGFR2) and validate via mutagenesis .

Q. What strategies address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize assay conditions : Control cell passage number, serum concentration, and incubation time .
  • Structural validation : Compare batches via HPLC purity (>95%) and XRD to rule out polymorphic effects .
  • Meta-analysis : Cross-reference data with analogs (e.g., methyl vs. ethyl substituents alter logP and bioavailability) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and aqueous solubility (>50 µM) .
  • MD simulations : Analyze binding stability with kinases (e.g., 100 ns simulations in GROMACS) to prioritize derivatives with prolonged target residence .

Q. What in vivo models are appropriate for validating therapeutic potential?

  • Methodological Answer :

  • Xenograft models : Subcutaneous tumor implants (e.g., HCT116 colorectal) with compound dosing (10–50 mg/kg, oral/IP) .
  • PK/PD studies : LC-MS/MS plasma analysis to correlate exposure (AUC) with efficacy biomarkers (e.g., phosphorylated ERK) .

Q. How can formulation challenges (e.g., poor solubility) be mitigated?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at the piperazine nitrogen for enhanced aqueous solubility .
  • Nanoformulations : Encapsulate in PEG-PLGA nanoparticles (Dh ~150 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.